[1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate
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Overview
Description
[1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetamido group, a phenyl group, a naphthalene ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate typically involves a multi-step process. One common method includes the condensation of 1-naphthylamine with benzoyl chloride to form the naphthyl benzoate intermediate. This intermediate is then reacted with acetamidophenylmethanol under acidic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve atom economy, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
[1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The naphthalene ring system exhibits strong fluorescence, making it useful for imaging and tracking biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests applications in drug development, particularly in designing inhibitors for certain enzymes or receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of [1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide derivatives: Known for their strong fluorescence and use in imaging applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in polymer production.
Uniqueness
[1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate stands out due to its combination of an acetamido group, a phenyl group, and a naphthalene ring, which provides a unique set of chemical and physical properties. This combination allows for diverse applications in various fields, from synthetic chemistry to biological research.
Properties
IUPAC Name |
[1-[acetamido(phenyl)methyl]naphthalen-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-18(28)27-25(20-11-4-2-5-12-20)24-22-15-9-8-10-19(22)16-17-23(24)30-26(29)21-13-6-3-7-14-21/h2-17,25H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKCAYDJXOQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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